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Compound of Interest

Compound Name: Osalmid

Cat. No.: B1677504

Osalmid, a repurposed drug, has demonstrated notable anticancer activity by targeting the M2
subunit of ribonucleotide reductase (RRM2), a critical enzyme for DNA synthesis and repair.
This guide provides a comparative analysis of Osalmid's performance against other RRM2
inhibitors, supported by experimental data, to validate its role in cancer therapy.

Ribonucleotide reductase (RR) is a key player in cell proliferation, catalyzing the conversion of
ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication.[1]
The RRM2 subunit is often overexpressed in various cancers, correlating with tumor
progression, metastasis, and poor patient prognosis, making it an attractive target for
anticancer drug development.[2] Osalmid has been identified as a direct inhibitor of RRM2,
leading to the suppression of cancer cell growth, induction of apoptosis, and enhanced
sensitivity to radiation therapy.[3][4]

Comparative Anticancer Activity of RRM2 Inhibitors

Osalmid exhibits potent anticancer effects across various cancer cell lines, comparable to and
in some cases potentially more favorable than other established RRM2 inhibitors such as
Hydroxyurea, Gemcitabine, and Triapine (3-AP). The following tables summarize the in vitro
efficacy of these compounds.
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Compound Cancer Type Cell Line IC50 (uM)* Reference
) Hepatocellular
Osalmid ) HepG2 ~100 [5]
Carcinoma
) Hepatocellular
Osalmid ) Hep3B ~100 [6]
Carcinoma
Acute Myeloid
Hydroxyurea ) THP1 ~100 [7]
Leukemia
Gemcitabine Breast Cancer MCF7 <0.035 [8]
Pancreatic
Triapine (3-AP) Neuroendocrine QGP-1 Not specified [9]
Tumor
Pancreatic
Triapine (3-AP) Neuroendocrine BON Not specified 9]
Tumor
Atypical Teratoid
COH29 BT12 ~1 [10]

Rhabdoid Tumor

IC50 values are
approximate and
can vary based
on experimental

conditions.
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Mechanism of Action on

Compound Key Downstream Effects
RRM2
Inhibition of ERK1/2 pathway,
Directly inhibits the enzymatic induction of p53-related
Osalmid activity of the RRM2 subunit. apoptosis, cell cycle arrest,
[11] enhanced radiosensitivity.[3][4]
[11]
Inhibition of DNA synthesis,
Quenches the tyrosyl free ) )
_ T induction of S-phase cell cycle
radical at the active site of the o o
Hydroxyurea o o arrest, sensitization to radiation
RRM2 subunit, inactivating the )
and other chemotherapeutics.
enzyme.[12][13]
[12][13]
Its diphosphate metabolite
(dFACDP) inhibits RRM1,
depleting the o ]
) ] Inhibition of DNA synthesis
o deoxyribonucleotide pool.[11] o )
Gemcitabine and repair, induction of

[14] Its triphosphate metabolite
(dFJCTP) is incorporated into
DNA, causing chain
termination.[11][14]

apoptosis.[11][14]

Triapine (3-AP)

Potent inhibitor of the RRM2
subunit; acts as an iron
chelator, inhibiting the tyrosyl
radical.[15][16]

Inhibition of DNA synthesis,
induction of DNA damage and

apoptosis.[9][15]

Signaling Pathways Modulated by Osalmid

Osalmid's inhibition of RRM2 triggers a cascade of downstream signaling events that

contribute to its anticancer activity. The depletion of the deoxyribonucleotide pool leads to

replication stress, DNA damage, and cell cycle arrest. This, in turn, activates tumor suppressor

pathways like p53 and inhibits pro-survival pathways such as ERK1/2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of RRM2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677504#validating-the-role-of-rrm2-in-osalmid-s-
anticancer-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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